2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-10-9-11(19-15-10)7-8-14-20(16,17)13-6-4-3-5-12(13)18-2/h3-6,9,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQBCWVSUXGUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the ethyl chain: The ethyl chain is introduced via an alkylation reaction using an appropriate alkyl halide.
Sulfonamide formation: The final step involves the reaction of the intermediate with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonamide groups using reagents like sodium methoxide or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, primary amines in ethanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or ethers.
Scientific Research Applications
2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The isoxazole ring and sulfonamide group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide
Comparison
Compared to similar compounds, this compound exhibits unique properties due to the presence of the methoxy group and the specific substitution pattern on the isoxazole ring
Biological Activity
2-Methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits various pharmacological properties, including antimicrobial and anticancer activities, making it a subject of interest in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C13H16N2O3S
- Molecular Weight : 284.35 g/mol
This compound features a methoxy group, an isoxazole moiety, and a benzenesulfonamide structure, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains to evaluate its effectiveness.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
The results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus and E. coli .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated its cytotoxic effects on several cancer cell lines, including:
- Breast Cancer Cells : MCF-7 and MDA-MB-231
- Prostate Cancer Cells : PC3
- Lung Cancer Cells : A549
The compound exhibited IC50 values in the micromolar range, indicating a promising therapeutic index against these cancer types. For instance, the IC50 for MCF-7 cells was reported at approximately 15 µM, suggesting significant cytotoxicity .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase enzymes, which are involved in tumor growth and proliferation.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action may involve interference with bacterial cell wall synthesis mechanisms.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on Anticancer Properties :
- Antimicrobial Assessment :
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential coupling of the benzenesulfonamide core with the 3-methylisoxazole-ethylamine moiety. Critical steps include:
- Sulfonamide bond formation : Reacting 2-methoxybenzenesulfonyl chloride with 2-(3-methylisoxazol-5-yl)ethylamine in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere.
- Catalysis and temperature control : Use of triethylamine as a base to neutralize HCl byproducts, with reaction temperatures maintained at 0–5°C during exothermic steps to prevent side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopic techniques : (to identify methoxy protons at δ 3.8–4.0 ppm and isoxazole protons at δ 6.1–6.3 ppm) and (sulfonamide carbonyl at ~170 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data to resolve bond lengths and angles, particularly for the sulfonamide and isoxazole groups .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) in Mueller-Hinton broth, with compound concentrations ranging from 1–256 µg/mL .
- Cytotoxicity : MTT assays using human cell lines (e.g., HEK-293), ensuring DMSO concentrations <0.1% to avoid solvent interference .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on the benzene or isoxazole rings) affect biological activity?
- Methodological Answer :
- SAR analysis : Compare derivatives with halogenated (e.g., Cl, Br) or electron-withdrawing groups on the benzene ring. For example, 5-bromo-substituted analogues show enhanced antimicrobial activity due to increased lipophilicity .
- Isoxazole modifications : Replacing the 3-methyl group with bulkier substituents (e.g., ethyl) may sterically hinder target binding, reducing potency. Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like NLRP3 inflammasome .
Q. How can contradictory data in biological assays (e.g., variable IC values) be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For example, serum proteins may bind sulfonamides, altering bioavailability .
- Stability testing : HPLC monitoring of compound degradation in assay buffers (pH 7.4, 37°C) over 24 hours. Instability in aqueous media (e.g., hydrolysis of the sulfonamide bond) can lead to false-negative results .
Q. What mechanistic insights explain this compound’s interaction with inflammatory targets like NLRP3?
- Methodological Answer :
- Molecular dynamics simulations : Model the compound’s binding to the NLRP3 NACHT domain, focusing on hydrogen bonding with Arg578 and hydrophobic interactions with Leu298 .
- Functional validation : CRISPR-Cas9 knockout of NLRP3 in THP-1 macrophages, followed by IL-1β ELISA to confirm target specificity .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce phosphate esters at the methoxy group, which hydrolyze in vivo to release the active compound.
- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance aqueous solubility and prolong half-life in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
